Regioisomeric Purity as a Differentiator vs. 2-Fluorobenzoyl Analog in Synthetic Applications
The commercial availability of 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide at a specified purity of 97% via reputable chemical suppliers provides a control over the 4-fluoro regioisomer that is critical for reproducibility in synthetic applications. In contrast, its closest analog, 2-chloro-N-[1-(2-fluorobenzoyl)-piperidin-4-yl]-acetamide (CAS 1146080-29-6), is also listed but is a distinct positional isomer . In SAR studies for benzoyl-piperidine derived CNS receptor modulators, the shift of a fluorine atom from the para to the ortho position on the benzoyl ring has been shown to alter receptor subtype selectivity, though specific quantitative data for this exact compound is not publicly available [1]. The reported purity of 97% for the target compound minimizes contamination by synthesis byproducts, including the potential 2-fluoro isomer, ensuring that experimental outcomes in derivatization or biochemical assays are attributable to the intended isomer.
| Evidence Dimension | Isomeric purity / Structural identity |
|---|---|
| Target Compound Data | 97% purity (CAS 1146080-22-9, 4-fluoro isomer) |
| Comparator Or Baseline | 2-chloro-N-[1-(2-fluorobenzoyl)-piperidin-4-yl]-acetamide (CAS 1146080-29-6, 2-fluoro isomer, purity not specified in source) |
| Quantified Difference | Qualitative difference: 4-fluoro vs. 2-fluoro regioisomer; quantitative purity advantage of target compound at 97% versus unspecified purity for comparator. |
| Conditions | Commercial procurement specifications as reported by chemical suppliers . |
Why This Matters
For researchers synthesizing compound libraries or conducting target engagement assays, the assured regioisomeric identity and high purity directly reduce the risk of confounding results from positional isomer impurities, thereby increasing data integrity and reducing the need for costly in-house repurification.
- [1] Hoffmann-La Roche Inc. (2007). Benzoyl-piperidine derivatives as dual modulators of the 5-HT2A and D3 receptors. U.S. Patent Application Publication No. US 2007/0197531 A1. View Source
